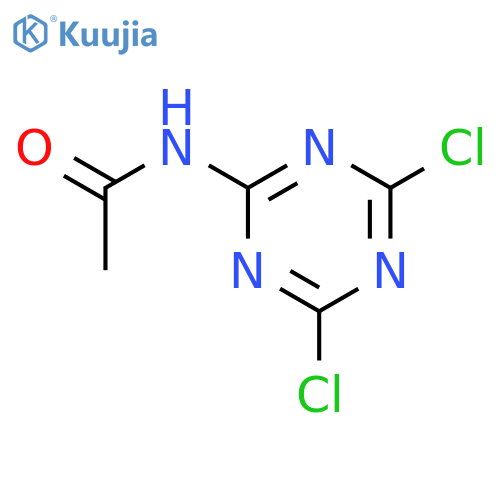Cas no 59881-63-9 (Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-)
アセトアミド、N-(4,6-ジクロロ-1,3,5-トリアジン-2-イル)-は、反応性の高いジクロロトリアジン基を有する有機化合物です。この化合物は、主に架橋剤や反応中間体として利用され、ポリマーや樹脂の改質に効果的です。高い反応性により、アミンやヒドロキシル基などの官能基と容易に反応し、安定な共有結合を形成します。また、優れた熱安定性と化学的安定性を示し、高温条件下でも分解しにくい特性を持ちます。これらの特性から、繊維処理や接着剤、コーティング剤などの工業用途において重要な役割を果たします。

59881-63-9 structure
商品名:Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-
Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)- 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-
- N-(4,6-dichloro-1,3,5-triazin-2-yl)acetamide
- A917943
- SY045081
- DTXSID10545896
- AKOS030564188
- MFCD28675009
- AC6444
- 59881-63-9
-
- MDL: MFCD28675009
- インチ: InChI=1S/C5H4Cl2N4O/c1-2(12)8-5-10-3(6)9-4(7)11-5/h1H3,(H,8,9,10,11,12)
- InChIKey: XEBNHODPHVYMQI-UHFFFAOYSA-N
- ほほえんだ: ClC1N=C(Cl)N=C(NC(=O)C)N=1
計算された属性
- せいみつぶんしりょう: 205.97642
- どういたいしつりょう: 205.9762162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 67.8Ų
じっけんとくせい
- PSA: 67.77
Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D685695-0.1g |
N-(4,6-Dichloro-1,3,5-triazin-2-yl)acetamide |
59881-63-9 | 95% | 0.1g |
$875 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582505-250mg |
N-(4,6-dichloro-1,3,5-triazin-2-yl)acetamide |
59881-63-9 | 98% | 250mg |
¥11200.00 | 2024-05-07 | |
| eNovation Chemicals LLC | D685695-0.1g |
N-(4,6-Dichloro-1,3,5-triazin-2-yl)acetamide |
59881-63-9 | 95% | 0.1g |
$875 | 2025-02-27 | |
| eNovation Chemicals LLC | D685695-0.25g |
N-(4,6-Dichloro-1,3,5-triazin-2-yl)acetamide |
59881-63-9 | 95% | 0.25g |
$880 | 2025-03-01 | |
| eNovation Chemicals LLC | D685695-0.25g |
N-(4,6-Dichloro-1,3,5-triazin-2-yl)acetamide |
59881-63-9 | 95% | 0.25g |
$880 | 2024-07-20 | |
| eNovation Chemicals LLC | D685695-0.1g |
N-(4,6-Dichloro-1,3,5-triazin-2-yl)acetamide |
59881-63-9 | 95% | 0.1g |
$875 | 2025-03-01 | |
| eNovation Chemicals LLC | D685695-0.25g |
N-(4,6-Dichloro-1,3,5-triazin-2-yl)acetamide |
59881-63-9 | 95% | 0.25g |
$880 | 2025-02-27 |
Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)- 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
59881-63-9 (Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-) 関連製品
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:59881-63-9)Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-

清らかである:99%
はかる:250mg
価格 ($):994.0